REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[C:14]2[C:5]([O:6][CH2:7][CH2:8][N:9]3[C:13]2=[N:12][C:11](I)=[CH:10]3)=[CH:4][C:3]=1[F:17].Cl.C(N)(=N)C.[CH2:23]([N:25](CC)[CH2:26]C)[CH3:24].N#N.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.Cl.[CH:75]([NH:78][NH2:79])([CH3:77])[CH3:76]>CN(C)C=O.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(=O)C>[Br:1][C:2]1[CH:15]=[C:14]2[C:5]([O:6][CH2:7][CH2:8][N:9]3[C:13]2=[N:12][C:11]([C:26]2[N:78]([CH:75]([CH3:77])[CH3:76])[N:79]=[C:23]([CH3:24])[N:25]=2)=[CH:10]3)=[CH:4][C:3]=1[F:17] |f:1.2,6.7,10.11.12|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C2OCCN3C=C(N=C3C2=C1)I)F
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Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
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Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
isopropylhydrazine hydrochloride
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
276 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was degassed with CO for 1 minute
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated again to 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2OCCN3C=C(N=C3C2=C1)C1=NC(=NN1C(C)C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |